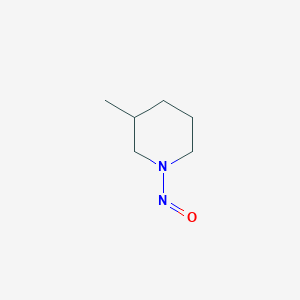
1-Nitroso-3-pipecoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitroso-3-pipecoline is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Toxicological Research
Carcinogenic Potential
1-Nitroso-3-pipecoline has been studied for its carcinogenic properties. Research indicates that N-nitroso compounds can induce tumors in various animal models. For instance, studies involving derivatives of nitrosopiperazines have shown their effectiveness as carcinogens when administered to rats, highlighting the relevance of this compound in understanding nitrosamine-induced carcinogenesis .
Acute Toxicity Studies
Quantitative structure-activity relationship (QSAR) models have been developed to predict the acute oral toxicity of N-nitroso compounds, including this compound. These models utilize molecular descriptors to assess toxicity mechanisms, indicating that factors such as polarizability and ionization potential are critical in determining toxicity levels . The compound is classified as toxic if swallowed and may cause skin irritation .
Mechanistic Studies
Nitrosation Reactions
The formation of nitroso compounds like this compound through nitrosation reactions has garnered attention due to their implications in food chemistry and toxicology. Research has demonstrated that steric hindrance from alkyl groups can inhibit the nitrosation process in related compounds, suggesting potential methods to mitigate the formation of harmful nitrosamines . Understanding these mechanisms can aid in developing strategies to prevent nitrosamine formation in various contexts.
Pharmaceutical Applications
Drug Development
While primarily recognized for its toxicological implications, there is ongoing interest in exploring the pharmacological properties of N-nitroso compounds. Some studies suggest that modifications of nitrosamines could lead to novel therapeutic agents with specific biological activities. However, the inherent risks associated with their mutagenic properties necessitate careful evaluation during drug development processes.
Environmental Impact Studies
Assessment of Environmental Hazards
Research on this compound also extends to environmental science, where its presence in various ecosystems raises concerns about its potential toxicity to wildlife and humans. Studies assessing the environmental fate of N-nitroso compounds contribute valuable data for risk assessments and regulatory frameworks aimed at minimizing exposure to these hazardous substances.
Data Summary Table
Eigenschaften
CAS-Nummer |
13603-07-1 |
|---|---|
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-methyl-1-nitrosopiperidine |
InChI |
InChI=1S/C6H12N2O/c1-6-3-2-4-8(5-6)7-9/h6H,2-5H2,1H3 |
InChI-Schlüssel |
ADDORFBRRWECKX-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)N=O |
Kanonische SMILES |
CC1CCCN(C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















